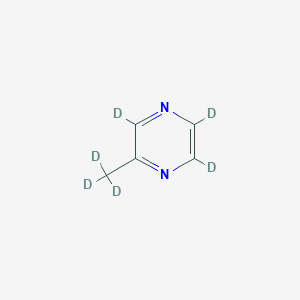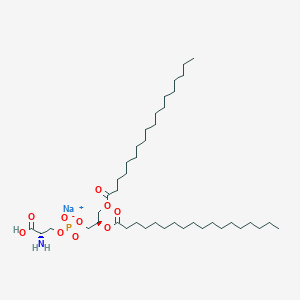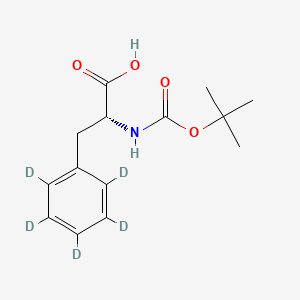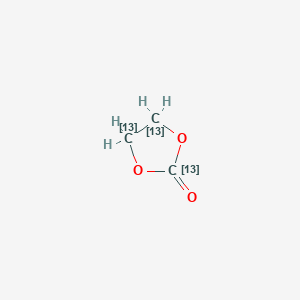
Ethyl glycinate-13C2-15N hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl glycinate-13C2-15N hydrochloride is a labeled compound used in various scientific research applications. It is a derivative of glycine, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is often used in studies involving metabolic pathways, environmental pollutant detection, and clinical diagnostics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl glycinate-13C2-15N hydrochloride typically involves the esterification of glycine with ethanol in the presence of hydrochloric acid. The isotopically labeled glycine (glycine-13C2-15N) is reacted with ethanol to form the ethyl ester, which is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled glycine and controlled reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Ethyl glycinate-13C2-15N hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or other substituted derivatives
科学的研究の応用
Ethyl glycinate-13C2-15N hydrochloride is widely used in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation of labeled atoms into biomolecules.
Medicine: Utilized in clinical diagnostics for imaging and diagnostic purposes.
Industry: Applied in environmental studies to detect and quantify pollutants
作用機序
The mechanism of action of ethyl glycinate-13C2-15N hydrochloride involves its incorporation into metabolic pathways where the labeled atoms can be traced using analytical techniques like NMR spectroscopy. The isotopic labels allow researchers to study the dynamics of metabolic processes and the fate of the compound in biological systems .
類似化合物との比較
Similar Compounds
Glycine-13C2-15N: Similar in structure but without the ethyl ester group.
Glycine methyl ester hydrochloride: Contains a methyl ester group instead of an ethyl ester.
L-Lysine-13C6 hydrochloride: Another isotopically labeled amino acid used in similar applications
Uniqueness
Ethyl glycinate-13C2-15N hydrochloride is unique due to its specific isotopic labeling and the presence of the ethyl ester group, which makes it particularly useful in studies involving esterification and related reactions. Its labeled atoms provide valuable insights into metabolic pathways and reaction mechanisms .
特性
分子式 |
C4H10ClNO2 |
|---|---|
分子量 |
142.56 g/mol |
IUPAC名 |
ethyl 2-(15N)azanylacetate;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H/i3+1,4+1,5+1; |
InChIキー |
TXTWXQXDMWILOF-XNBXTRTGSA-N |
異性体SMILES |
CCO[13C](=O)[13CH2][15NH2].Cl |
正規SMILES |
CCOC(=O)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-chloro-1-deuterio-2-[deuterio(difluoro)methoxy]-1,2,2-trifluoroethane](/img/structure/B12055068.png)
![(1S,3AS)-1-(5H-dibenzo[b,f]azepin-5-yl)-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaphosphole](/img/structure/B12055071.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12055078.png)









![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid phenethyl-amide](/img/structure/B12055148.png)
